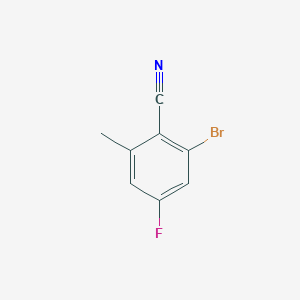2-Bromo-4-fluoro-6-methylbenzonitrile
CAS No.: 916792-09-1
Cat. No.: VC3345651
Molecular Formula: C8H5BrFN
Molecular Weight: 214.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 916792-09-1 |
|---|---|
| Molecular Formula | C8H5BrFN |
| Molecular Weight | 214.03 g/mol |
| IUPAC Name | 2-bromo-4-fluoro-6-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H5BrFN/c1-5-2-6(10)3-8(9)7(5)4-11/h2-3H,1H3 |
| Standard InChI Key | JHKAGGIPLGOTCY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1C#N)Br)F |
| Canonical SMILES | CC1=CC(=CC(=C1C#N)Br)F |
Introduction
Physical and Chemical Properties
Molecular Properties
Based on its structural analog 2-Bromo-6-fluoro-4-methylbenzonitrile, the following properties can be estimated for 2-Bromo-4-fluoro-6-methylbenzonitrile:
These values represent reasonable estimates based on the structural similarity to its isomer. The actual values might differ slightly due to the different positions of the fluoro and methyl groups, which could affect molecular packing, dipole moment, and intermolecular interactions.
Spectroscopic Characteristics
-
IR Spectroscopy: Strong characteristic peak at approximately 2220-2240 cm⁻¹ due to the C≡N stretching vibration
-
NMR Spectroscopy: The aromatic protons would show characteristic patterns in the 7-8 ppm range, with potential coupling to the fluorine atom. The methyl group would appear as a singlet at approximately 2.3-2.5 ppm
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 214 with characteristic isotope patterns for bromine
Synthesis and Preparation Methods
Industrial Production Considerations
Based on the preparation methods for related compounds as described in the patent literature, several factors would be important for industrial production:
-
Temperature control: Bromination reactions typically require careful temperature control, with optimal ranges between -10°C and 5°C to ensure selectivity and minimize side reactions
-
Solvent selection: Dichloromethane or chloroform are commonly used for bromination reactions involving similar compounds
-
Reagent handling: Safe handling procedures for reactive substances like bromine and hydrogen peroxide are essential
-
Purification methods: Reduced pressure distillation followed by recrystallization from alcoholic solvents appears to be the preferred method for purifying similar compounds
Reaction Parameters and Optimization
The patent literature provides specific reaction parameters for the synthesis of 2-bromo-4-fluoro-6-methylphenol that might be adaptable to the synthesis of 2-Bromo-4-fluoro-6-methylbenzonitrile:
With appropriate modifications, these conditions could potentially be adapted for the synthesis of the target nitrile compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume